2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 931713-67-6
VCID: VC4215856
InChI: InChI=1S/C19H16N2O4/c1-10-5-3-6-11-9-13-18(23)20-17(21-19(13)25-16(10)11)12-7-4-8-14(24-2)15(12)22/h3-8,22H,9H2,1-2H3,(H,20,21,23)
SMILES: CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C(=CC=C4)OC)O
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347

2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

CAS No.: 931713-67-6

Cat. No.: VC4215856

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one - 931713-67-6

Specification

CAS No. 931713-67-6
Molecular Formula C19H16N2O4
Molecular Weight 336.347
IUPAC Name 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H16N2O4/c1-10-5-3-6-11-9-13-18(23)20-17(21-19(13)25-16(10)11)12-7-4-8-14(24-2)15(12)22/h3-8,22H,9H2,1-2H3,(H,20,21,23)
Standard InChI Key IUISIPBCDMPFAT-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C(=CC=C4)OC)O

Introduction

2-(2-Hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine class. This compound is characterized by its molecular structure, which includes a chromene ring fused with a pyrimidine ring, and it features a pendant phenyl ring with hydroxy and methoxy substituents. The compound's CAS number is 931713-67-6, and its molecular weight is approximately 336.3 g/mol .

Synthesis Methods

The synthesis of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions that include the formation of the chromeno[2,3-d]pyrimidine core and the attachment of the phenyl substituent. Common methods involve condensation reactions and cyclization processes, often facilitated by catalysts or specific reaction conditions.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for characterizing the compound. NMR helps identify the compound's structure by analyzing the proton and carbon environments, while IR spectroscopy provides information about functional groups present.

Spectroscopic TechniqueInformation Provided
NMR (1H and 13C)Structural confirmation, proton and carbon environments
IRFunctional group identification (e.g., hydroxyl, methoxy)

Biological Activity

While specific biological activities of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one are not widely documented, compounds within the chromeno[2,3-d]pyrimidine class have shown potential in various therapeutic areas, including anti-inflammatory and anticancer activities. Further research is needed to fully explore its biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator